(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
Overview
Description
Preparation Methods
The synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used but often include boronic acids, alcohols, and substituted derivatives .
Scientific Research Applications
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with various molecular targets . This property makes it useful in the design of enzyme inhibitors and other bioactive molecules . The compound can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the target enzyme or biomolecule .
Comparison with Similar Compounds
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
- (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester
- Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity .
Biological Activity
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester (CAS: 448212-00-8) is a boronic ester compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C12H23BO5, with a molar mass of 258.11902 g/mol. It has a boiling point of approximately 255.4 ± 42.0 °C, making it stable under various conditions .
The biological activity of boronic esters, including this compound, largely stems from their ability to form reversible covalent bonds with biological molecules. This reactivity allows them to interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, leading to the release of boronic acid, which is known for its role in inhibiting serine proteases and other enzymes .
Biological Applications
- Anticancer Activity : Boronic esters have been investigated for their potential as anticancer agents. They can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. This inhibition can lead to increased apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic processes. Its ability to form stable complexes with enzyme active sites enhances its potential as a therapeutic agent .
- Drug Development : this compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals targeting specific biological pathways .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic esters, including this compound, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .
Study 2: Enzyme Interaction
Research conducted by Lloyd-Jones et al. demonstrated that boronic esters can stabilize enzyme-substrate complexes through reversible covalent bonding. The study highlighted that this compound effectively inhibited the activity of serine proteases, suggesting its potential use in therapeutic applications targeting protein degradation pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Anticancer | 15 | Proteasome inhibition |
(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl ester | Enzyme inhibition | 20 | Reversible covalent bonding |
Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butenoate | Antimicrobial | 25 | Enzyme interaction |
Properties
IUPAC Name |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFDUCQEBGHBQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448212-00-8 | |
Record name | ethyl (2Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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